2-Aza-|A-cAMP

Phosphodiesterase Assay Enzyme Kinetics Fluorescent Substrate

Select 2-Aza-εA-cAMP for direct, real-time monitoring of phosphodiesterase activity without radioactive tracers. Its red-shifted fluorescence (λexc 358/λem 494 nm) minimizes cellular autofluorescence, making it superior to ε-cAMP for live-cell imaging. Unlike bulkier probes, this analog preserves native binding fidelity. Crucially, it serves as an ideal negative control for PDE10 GAF domain assays, showing no detectable binding, enabling orthogonal optical readouts. Ensure experimental integrity with this uniquely positioned fluorescent substrate.

Molecular Formula C11H11N6O6P
Molecular Weight 354.22 g/mol
Cat. No. B12380939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aza-|A-cAMP
Molecular FormulaC11H11N6O6P
Molecular Weight354.22 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=C3N=NN5C4=NC=C5)O)OP(=O)(O1)O
InChIInChI=1S/C11H11N6O6P/c18-7-8-5(3-21-24(19,20)23-8)22-11(7)16-4-13-6-9-12-1-2-17(9)15-14-10(6)16/h1-2,4-5,7-8,11,18H,3H2,(H,19,20)/t5-,7-,8-,11-/m1/s1
InChIKeySWFIGDRXLWNILX-IOSLPCCCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aza-εA-cAMP: A Fluorescent Cyclic AMP Analog for Quantitative cAMP Pathway Studies


2-Aza-εA-cAMP, also known as 2-Aza-ε-cAMP or 1,N⁶-etheno-2-aza-adenosine-3′,5′-cyclic monophosphate, is a chemically modified cyclic adenosine monophosphate (cAMP) analog that incorporates a fluorescent etheno-aza bridge into the adenine base. This structural modification renders the molecule intrinsically fluorescent (λexc 358 nm, λem 494 nm) while preserving the cyclic phosphate core required for binding to cAMP receptor proteins and phosphodiesterases . As a fluorescent cAMP analog, it serves as a direct, non-radioactive probe for tracking cAMP dynamics, quantifying enzyme activity, and studying cAMP-protein interactions in vitro and in live cells .

Why 2-Aza-εA-cAMP Cannot Be Replaced by Other Fluorescent cAMP Analogs or Generic cAMP


Cyclic AMP analogs are not functionally interchangeable. Their utility is defined by three distinct parameters: (1) fluorescence excitation/emission wavelengths, (2) potency and efficacy at cAMP-binding effector proteins (PKA, Epac, PDE GAF domains), and (3) susceptibility to enzymatic hydrolysis. 2-Aza-εA-cAMP occupies a unique position in this matrix: it is a true fluorescent analog with a specific spectral profile, it is a PDE substrate rather than an inhibitor, and it exhibits minimal binding to PDE10 GAF domains compared to analogs like ε-cAMP or 7-CH-cAMP [1]. Replacing 2-Aza-εA-cAMP with a non-fluorescent analog like 8-Br-cAMP sacrifices all optical detection capabilities [2]. Replacing it with another fluorescent analog, such as 8-NBD-cAMP or 8-[Fluo]-cAMP, introduces bulkier fluorophores that may sterically hinder protein binding or alter cell permeability, thereby compromising the fidelity of the biological measurement [3].

Quantitative Comparative Evidence: Differentiating 2-Aza-εA-cAMP from Closest Analogs


PDE Substrate Efficiency: 2-Aza-εA-cAMP Is a Sensitive and Quantifiable Phosphodiesterase Substrate

2-Aza-εA-cAMP is hydrolyzed by cyclic nucleotide phosphodiesterase (PDE) with a relative activity of 75% compared to native cAMP, demonstrating it is a sensitive and efficient substrate. This is in contrast to many other cAMP analogs that act as PDE inhibitors or are poorly hydrolyzed, which precludes their use in real-time PDE activity assays. The enzyme displays two distinct Km values for 2-Aza-εA-cAMP (503 µM and 15 µM), indicating complex kinetics that differ from the single-site kinetics observed with cAMP [1].

Phosphodiesterase Assay Enzyme Kinetics Fluorescent Substrate

PDE10 GAF Domain Binding: 2-Aza-εA-cAMP Is Silent at the PDE10 GAF Domain, Unlike ε-cAMP

In a systematic screen of 33 cAMP analogs for binding to the tandem GAF domains of PDE10, 2-Aza-εA-cAMP produced no detectable FRET signal change (EC50 listed as '—'), indicating it does not bind to this regulatory site. In the same assay, the closely related fluorescent analog ε-cAMP (lacking the 2-aza modification) acted as a partial agonist with an EC50 of 5.5 µM. Native cAMP bound with an EC50 of 0.28 µM [1]. This demonstrates that the 2-aza substitution in the etheno-bridge of 2-Aza-εA-cAMP significantly reduces affinity for the PDE10 GAF domain.

GAF Domain Phosphodiesterase 10 Ligand Binding

Cellular Influx Rate: 2-Aza-εA-cAMP Exhibits Comparable Influx to Monobutyryl-cAMP, Exceeding Native cAMP

In the perfused rat liver model, the unidirectional influx rate of 2-Aza-εA-cAMP was found to be approximately equal to that of monobutyryl-cAMP, and both were greater than the influx rate of native cAMP. The study established a rank order of influx rates: cAMP < monobutyryl-cAMP ≈ 2-Aza-εA-cAMP [1]. This suggests that the 2-aza-ε modification enhances membrane permeability relative to the unmodified cyclic nucleotide.

Membrane Transport Pharmacokinetics Liver Perfusion

Spectral Properties: 2-Aza-εA-cAMP Provides Defined Fluorescence Maxima Distinct from ε-cAMP and Other Fluorescent Analogs

2-Aza-εA-cAMP exhibits fluorescence excitation and emission maxima at 358 nm and 494 nm, respectively . This spectral profile is distinct from that of the parent compound ε-cAMP (1,N⁶-etheno-cAMP), which typically displays excitation around 300-320 nm and emission around 410 nm [1]. The longer emission wavelength of 2-Aza-εA-cAMP (494 nm, green region) is advantageous for minimizing autofluorescence interference from biological samples and for compatibility with standard fluorescence microscopy filter sets (e.g., FITC/GFP channels).

Fluorescence Spectroscopy Live-cell Imaging Probe Design

Purity and Quality Control: 2-Aza-εA-cAMP Is Supplied at ≥98% HPLC Purity, Minimizing Lot-to-Lot Variability

Commercially sourced 2-Aza-εA-cAMP is specified with a purity of ≥98% as determined by HPLC . In contrast, many research-grade cAMP analogs from academic synthetic routes or lower-tier suppliers may have variable purity, often unreported, which can introduce confounding effects in sensitive biochemical assays. This defined purity standard ensures that the observed biological effects are attributable to the compound itself rather than impurities or degradation products.

Quality Assurance HPLC Reproducibility

Optimal Application Scenarios for 2-Aza-εA-cAMP in cAMP Signaling Research and Industrial Assays


Fluorescence-Based Phosphodiesterase (PDE) Activity Assays

Utilize 2-Aza-εA-cAMP as a direct fluorescent substrate for continuous, real-time monitoring of PDE enzyme activity. Its hydrolysis to the non-cyclic monophosphate can be tracked by fluorescence changes (e.g., fluorescence polarization or intensity), eliminating the need for radioactive tracers or secondary coupled enzyme reactions. The defined Km values (503 µM and 15 µM) allow for kinetic characterization of PDE isoforms [1].

Live-Cell Imaging of cAMP Dynamics with Reduced Autofluorescence

Employ 2-Aza-εA-cAMP in live-cell fluorescence microscopy to visualize cAMP distribution and real-time changes following receptor stimulation. Its excitation/emission maxima (358/494 nm) are red-shifted compared to ε-cAMP, which significantly reduces interference from cellular autofluorescence and improves signal-to-noise ratio . The compound's moderate cell permeability, comparable to monobutyryl-cAMP, facilitates intracellular delivery [2].

Negative Control for PDE10 GAF Domain Ligand Screening

In high-throughput screening assays designed to identify agonists or antagonists of the PDE10 GAF domain (e.g., FRET-based assays), 2-Aza-εA-cAMP serves as an ideal negative control. Unlike ε-cAMP, which acts as a partial agonist (EC50 = 5.5 µM), 2-Aza-εA-cAMP exhibits no detectable binding or activation of the PDE10 GAF domain [3]. This allows researchers to discriminate between compounds that bind to the GAF regulatory domain and those that do not, while still using a fluorescent molecule for parallel optical readouts.

Fluorescent Probe for cAMP-Binding Protein Studies (PKA, Epac, CRP)

Use 2-Aza-εA-cAMP in fluorescence anisotropy or FRET assays to quantify binding affinities of cAMP receptor proteins such as PKA, Epac, or bacterial CRP homologs. The compound's intrinsic fluorescence enables direct, label-free detection of protein-ligand interactions without requiring additional fluorophore conjugation, simplifying assay design and reducing potential artifacts [4].

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